molecular formula C12H12N2O2S B14920394 2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methoxyphenyl)ethanone

2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B14920394
M. Wt: 248.30 g/mol
InChI Key: DIDYGQJPWMPGHS-UHFFFAOYSA-N
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Description

2-[2-Imino-1,3-thiazol-3(2H)-yl]-1-(4-methoxyphenyl)-1-ethanone is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of 2-[2-imino-1,3-thiazol-3(2H)-yl]-1-(4-methoxyphenyl)-1-ethanone typically involves the condensation of substituted 2-aminobenzimidazoles with isothiocyanate and triethylamine using ethylene dichloride as a solvent . This one-pot, three-component reaction is efficient and yields the desired thiazole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-[2-Imino-1,3-thiazol-3(2H)-yl]-1-(4-methoxyphenyl)-1-ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-Imino-1,3-thiazol-3(2H)-yl]-1-(4-methoxyphenyl)-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-imino-1,3-thiazol-3(2H)-yl]-1-(4-methoxyphenyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and biological system being studied .

Comparison with Similar Compounds

2-[2-Imino-1,3-thiazol-3(2H)-yl]-1-(4-methoxyphenyl)-1-ethanone can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

The uniqueness of 2-[2-imino-1,3-thiazol-3(2H)-yl]-1-(4-methoxyphenyl)-1-ethanone lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-(2-imino-1,3-thiazol-3-yl)-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-10-4-2-9(3-5-10)11(15)8-14-6-7-17-12(14)13/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDYGQJPWMPGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C=CSC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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